(±)-LY-426965 dihydrochloride

Description

Propriétés

IUPAC Name |

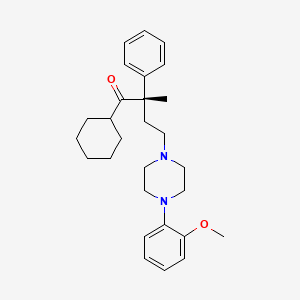

(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O2/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2/h4,7-10,13-16,23H,3,5-6,11-12,17-22H2,1-2H3/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVHRYDXBSTHCF-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431739 | |

| Record name | UNII-DZ9R5YHV3U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228418-82-4 | |

| Record name | LY-426965 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228418824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-DZ9R5YHV3U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-426965 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ9R5YHV3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(±)-LY-426965 Dihydrochloride: A Technical Guide to its Mechanism of Action as a 5-HT1A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(±)-LY-426965 dihydrochloride is a potent and selective serotonin 5-HT1A receptor antagonist. As a racemic mixture, its pharmacological activity is primarily attributed to the (S)-(+)-enantiomer. This technical guide provides an in-depth overview of the mechanism of action of (±)-LY-426965, detailing its binding affinity, functional antagonism, and the downstream signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts centered on this compound and the 5-HT1A receptor target.

Core Mechanism of Action: Potent and Selective 5-HT1A Receptor Antagonism

This compound is a competitive antagonist at the 5-HT1A receptor. Its mechanism of action is characterized by high-affinity binding to the receptor, thereby preventing the endogenous ligand, serotonin (5-hydroxytryptamine), from binding and initiating downstream signaling. Studies have demonstrated that (±)-LY-426965 is a "full" or "silent" antagonist, meaning it lacks intrinsic agonistic activity and solely functions to block receptor activation.[1] The antagonistic properties are more pronounced in the (S)-(+)-enantiomer compared to the (R)-(-)-enantiomer.

Quantitative Pharmacological Data

The potency and selectivity of (±)-LY-426965 have been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Binding Affinity of (S)-LY-426965 for the Human 5-HT1A Receptor

| Compound | Receptor | Assay Type | Ki (nM) |

| (S)-LY426965 | Cloned Human 5-HT1A | Radioligand Binding | 4.66[1] |

Table 2: Functional Antagonist Activity of (S)-LY-426965 at the Human 5-HT1A Receptor

| Compound | Receptor | Assay Type | Ki (nM) |

| (S)-LY426965 | Cloned Human 5-HT1A | [35S]GTPγS Binding (inhibition of 5-HT stimulated binding) | 3.07[1] |

Table 3: Receptor Selectivity Profile of (S)-LY-426965

| Receptor Subtype | Selectivity vs. 5-HT1A |

| Other Serotonin Receptors | >20-fold[1] |

| Non-Serotonin Receptors | >20-fold[1] |

Modulation of 5-HT1A Receptor Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins. Upon activation by an agonist like serotonin, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. (±)-LY-426965, by blocking the 5-HT1A receptor, prevents this signaling cascade from being initiated by serotonin.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of 5-HT1A receptor antagonists like (±)-LY-426965.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity 5-HT1A receptor radioligand (e.g., [3H]8-OH-DPAT).

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin or WAY-100635).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Cocktail.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the receptor membranes, assay buffer, and varying concentrations of (±)-LY-426965.

-

Radioligand Addition: Add a fixed concentration of the radioligand (typically at its Kd value) to each well.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine total binding (radioligand only), non-specific binding (radioligand + non-specific control), and specific binding (Total - Non-specific).

-

Plot the percentage of specific binding against the log concentration of (±)-LY-426965 to generate a competition curve.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay (Functional Antagonism)

This functional assay measures the ability of a compound to inhibit G-protein activation by an agonist.

Materials:

-

Receptor Source: Membranes from cells expressing the human 5-HT1A receptor.

-

Agonist: A known 5-HT1A agonist (e.g., 5-HT or 8-OH-DPAT).

-

Radiolabeled Nucleotide: [35S]GTPγS.

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP: To ensure the G-proteins are in their inactive state at the start of the assay.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Pre-incubation: Incubate the receptor membranes with (±)-LY-426965 and GDP.

-

Agonist Stimulation: Add the 5-HT1A agonist to stimulate G-protein activation.

-

[35S]GTPγS Addition: Add [35S]GTPγS to the reaction. Activated Gα subunits will bind [35S]GTPγS.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Stop the reaction and rapidly filter the contents to capture the membranes with bound [35S]GTPγS.

-

Washing and Counting: Wash the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine basal binding (no agonist), agonist-stimulated binding, and the inhibition of agonist-stimulated binding by (±)-LY-426965.

-

Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the log concentration of (±)-LY-426965.

-

Calculate the IC50 value and subsequently the Ki value to quantify the functional antagonist potency.

-

Conclusion

This compound is a well-characterized, potent, and selective 5-HT1A receptor antagonist. Its mechanism of action as a full antagonist at this Gi/o-coupled receptor makes it a valuable research tool for elucidating the physiological and pathophysiological roles of the 5-HT1A receptor. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for its application in preclinical and translational research.

References

An In-Depth Technical Guide to the Synthesis and Characterization of (±)-LY-426965 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-LY-426965 dihydrochloride is a potent and selective antagonist of the 5-HT1A receptor, a key target in neuropharmacology. This technical guide provides a comprehensive overview of its synthesis, purification, and detailed characterization. The synthesis involves a multi-step process culminating in the formation of the racemic compound, which is then converted to its more soluble and stable dihydrochloride salt. Characterization is achieved through a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), to confirm the structure, purity, and integrity of the final product. Furthermore, this guide elucidates the mechanism of action of (±)-LY-426965 as a 5-HT1A receptor antagonist and depicts its role in the relevant signaling pathway.

Synthesis of this compound

The synthesis of (±)-LY-426965 is a complex process that involves the strategic construction of its core molecular framework. While specific, proprietary, step-by-step industrial synthesis protocols are not publicly available, the scientific literature points to key synthetic strategies that can be employed. The overall synthesis can be conceptually broken down into the formation of two key intermediates followed by their coupling and final salt formation.

A plausible synthetic approach, based on published methodologies for analogous structures, would involve the synthesis of a substituted 1,2,3,4-tetrahydronaphthalene-1,4-imine derivative and 2-(2-methoxyphenyl)piperazine, followed by their condensation.

Experimental Protocol: Synthesis of Key Intermediates

-

Synthesis of Substituted 1,2,3,4-tetrahydronaphthalene-1,4-imine: This can be achieved through a multi-step sequence starting from a substituted tetralone. The process may involve oximation, followed by a Beckmann rearrangement to form a lactam, which is then reduced and cyclized to yield the desired bridged bicyclic amine.

-

Synthesis of 2-(2-methoxyphenyl)piperazine: A common route involves the reaction of 2-methoxyaniline with bis(2-chloroethyl)amine. This condensation reaction, typically carried out in a high-boiling point solvent and in the presence of a base, yields the target piperazine derivative.

Experimental Protocol: Final Assembly and Salt Formation

-

Coupling Reaction: The substituted 1,2,3,4-tetrahydronaphthalene-1,4-imine intermediate is reacted with an appropriately functionalized derivative of 2-(2-methoxyphenyl)piperazine. This may involve a nucleophilic substitution or a reductive amination reaction to form the final carbon-nitrogen bond.

-

Purification of the Free Base: The crude product is purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure (±)-LY-426965 free base.

-

Dihydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent, such as ethanol or isopropanol. A solution of hydrochloric acid in a non-polar solvent (e.g., diethyl ether or dioxane) is then added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR spectra are recorded.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Standard pulse sequences are used to obtain ¹H and ¹³C{¹H} NMR spectra.

Expected NMR Data (Hypothetical)

| Technique | Expected Chemical Shifts (ppm) | Interpretation |

| ¹H NMR | 10.0-11.0 (br s, 2H) | Protons of the dihydrochloride counterions. |

| 6.8-7.8 (m) | Aromatic protons of the methoxyphenyl and tetrahydronaphthalene rings. | |

| 3.8 (s, 3H) | Methoxy group protons. | |

| 2.5-3.5 (m) | Protons of the piperazine and tetrahydronaphthalene aliphatic portions. | |

| 1.5-2.5 (m) | Aliphatic protons of the tetrahydronaphthalene ring. | |

| ¹³C NMR | 150.0-160.0 | Aromatic carbon attached to the methoxy group. |

| 110.0-145.0 | Aromatic carbons. | |

| 55.0-60.0 | Methoxy carbon. | |

| 40.0-60.0 | Aliphatic carbons of the piperazine and tetrahydronaphthalene rings. | |

| 20.0-40.0 | Aliphatic carbons of the tetrahydronaphthalene ring. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer is typically used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

Expected Mass Spectrometry Data

| Technique | Expected m/z Values | Interpretation |

| ESI-MS | [M+H]⁺ | Molecular ion peak corresponding to the free base. |

| [M+Na]⁺ | Sodium adduct of the free base. | |

| Fragment ions | Characteristic fragments resulting from the cleavage of the molecule. |

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized compound.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Sample Preparation: A known concentration of the compound is dissolved in the mobile phase.

Expected HPLC Data

| Parameter | Expected Value |

| Retention Time | A single major peak at a characteristic retention time. |

| Purity | >98% (as determined by the area of the main peak relative to the total peak area). |

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Mechanism of Action and Signaling Pathway

(±)-LY-426965 acts as a competitive antagonist at the 5-HT1A receptor. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).

When the endogenous ligand, serotonin (5-HT), binds to the 5-HT1A receptor, it activates the Gi/o protein. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit of the G-protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and hyperpolarization of the neuron, which leads to an inhibitory effect on neurotransmission.

As an antagonist, (±)-LY-426965 binds to the 5-HT1A receptor but does not activate it. By occupying the binding site, it prevents serotonin from binding and initiating the downstream signaling cascade. This blockade of the 5-HT1A receptor's inhibitory effects can lead to a modulation of the serotonergic system, which is a key therapeutic target for various neuropsychiatric disorders.

5-HT1A Receptor Antagonist Signaling Pathway Diagram

Caption: Signaling pathway of a 5-HT1A receptor antagonist.

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of this compound. The synthetic strategy, while complex, is achievable through established organic chemistry principles. The rigorous characterization using NMR, MS, and HPLC ensures the production of a high-quality compound suitable for research and development purposes. Understanding its mechanism of action as a 5-HT1A receptor antagonist provides the basis for its pharmacological investigation and potential therapeutic applications in the field of neuroscience. This guide serves as a valuable resource for professionals working on the development of novel serotonergic agents.

(±)-LY-426965 Dihydrochloride: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of (±)-LY-426965 dihydrochloride, a potent and selective 5-HT1A receptor antagonist. The document details its synthesis, mechanism of action, and key preclinical findings. Quantitative data are presented in structured tables, and detailed methodologies for pivotal experiments are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of this significant research compound.

Introduction

This compound is a notable arylpiperazine compound recognized for its potent and selective antagonist activity at the 5-HT1A receptor. Initially developed by Eli Lilly & Co., it has been a valuable pharmacological tool for investigating the role of the 5-HT1A receptor in various physiological processes.[1] As a full antagonist, it effectively blocks the receptor without eliciting any intrinsic agonist activity.[2] Preclinical studies have explored its potential therapeutic applications in conditions such as smoking cessation and depression-related disorders.[2][3] The dihydrochloride salt form enhances its solubility and stability for research purposes.[4]

Discovery and History

The development of (±)-LY-426965 emerged from research programs focused on discovering selective 5-HT1A receptor antagonists. While specific details of the initial discovery program at Eli Lilly & Co. are not extensively publicized, the scientific literature points to a strategy of analog development to improve upon earlier serotonergic modulators. The core structure, containing a quaternary center alpha to a carbonyl group, presented a significant synthetic challenge, the resolution of which was a key aspect of its development.[3] The (S)-(+)-enantiomer of LY-426965 has been identified as the more potent antagonist compared to the (R)-(-)-enantiomer.[4]

Chemical Synthesis

The synthesis of (±)-LY-426965, particularly its enantiomerically pure forms, has been achieved through sophisticated stereoselective methods. Two key strategies reported in the literature are Asymmetric Enantioselective Allylation and a Regio- and Stereoselective SN2′ Reaction of an Allylic Picolinate.

Asymmetric Enantioselective Allylation

This approach focuses on the catalytic enantioselective allylation to construct the critical α-carbonyl quaternary carbon center.[3]

Experimental Protocol: Asymmetric Enantioselective Allylation (Conceptual Outline)

A key step involves the addition of a 3,3-disubstituted allyltrichlorosilane to an appropriate aldehyde (e.g., cyclohexanecarboxaldehyde) in the presence of a chiral bisphosphoramide catalyst. This reaction is designed to yield an adduct with a stereogenic quaternary center with high diastereoselectivity and enantioselectivity.[3] Subsequent chemical transformations are then employed to elaborate this intermediate into the final LY-426965 structure.

Regio- and Stereoselective SN2′ Reaction of an Allylic Picolinate

This alternative synthesis route utilizes a stereoselective SN2′ reaction to install the quaternary center.[5]

Experimental Protocol: Regio- and Stereoselective SN2′ Reaction (Conceptual Outline)

The synthesis begins with the creation of an enantiopure allylic picolinate ester. This intermediate then undergoes an anti-selective SN2′ reaction with a phenyl copper reagent (derived from PhMgBr and Cu(acac)2). This allylic substitution generates the quaternary center with high regioselectivity and chirality transfer.[5] The resulting product is then further modified through a series of steps, including oxidation and reductive amination, to yield LY-426965.[5]

Pharmacological Profile

Mechanism of Action

(±)-LY-426965 is a high-affinity antagonist of the 5-HT1A receptor. Its primary mechanism involves binding to the receptor and preventing the binding of the endogenous agonist, serotonin (5-HT). This blockade inhibits the downstream signaling cascades typically initiated by 5-HT1A receptor activation.

In Vitro Pharmacology

The antagonist properties of LY-426965 have been characterized in various in vitro assays. A key finding is its potent antagonist activity at the human 5-HT1A receptor, with a reported Ki value of 3.07 nM.[4]

Table 1: In Vitro Pharmacological Data for (±)-LY-426965

| Parameter | Receptor | Species | Value | Reference |

| Ki | 5-HT1A | Human | 3.07 nM | [4] |

Experimental Protocol: [³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor stimulation. As an antagonist, LY-426965 inhibits the stimulation of [³⁵S]GTPγS binding induced by a 5-HT1A receptor agonist like serotonin.[4]

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT1A receptor or from brain tissue known to have high 5-HT1A receptor density (e.g., hippocampus).

-

Assay Buffer: Prepare an assay buffer typically containing Tris-HCl, MgCl₂, NaCl, and GDP.

-

Reaction Mixture: In a 96-well plate, combine the membrane preparation, [³⁵S]GTPγS, a fixed concentration of a 5-HT1A agonist (e.g., serotonin), and varying concentrations of LY-426965.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [³⁵S]GTPγS.

-

Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of LY-426965 by plotting the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of LY-426965. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Pharmacology

Preclinical in vivo studies have utilized LY-426965 to investigate the physiological roles of the 5-HT1A receptor. For instance, it has been shown to block the increase in plasma glucose induced by the 5-HT1A receptor agonist 8-OH-DPAT.[1] Additionally, studies in rats have demonstrated that LY-426965 can reverse the effects of nicotine withdrawal on the auditory startle reflex.[6]

Experimental Protocol: Auditory Startle Reflex in a Rat Model of Nicotine Withdrawal

This model assesses anxiety-like behavior and sensorimotor reactivity, which are altered during nicotine withdrawal.

Protocol Outline:

-

Animal Model: Use adult male rats.

-

Nicotine Administration: Administer nicotine chronically, for example, via osmotic minipumps, to induce dependence.

-

Withdrawal Induction: Induce withdrawal by removing the nicotine source.

-

Drug Administration: Administer (±)-LY-426965 or vehicle control at specified doses and time points relative to the withdrawal period.

-

Auditory Startle Testing: Place individual rats in a startle chamber. After an acclimation period with background white noise, present a series of acoustic startle stimuli (loud white noise bursts) and record the startle response (whole-body flinch) using a sensor platform.

-

Data Analysis: Analyze the amplitude of the startle response across different treatment groups to determine the effect of LY-426965 on nicotine withdrawal-induced changes in reactivity.

Signaling Pathways

The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family. As an antagonist, (±)-LY-426965 blocks these signaling cascades.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT1A receptor antagonist that has played a significant role in advancing our understanding of serotonergic neurotransmission. Its complex synthesis has driven innovation in stereoselective chemistry. The detailed experimental protocols and pharmacological data presented in this guide provide a valuable resource for researchers in neuroscience, pharmacology, and drug development who wish to utilize this compound in their studies or build upon the knowledge it has helped to generate. Further research to fully elucidate its receptor selectivity profile and in vivo pharmacokinetic properties would be beneficial.

References

- 1. Nicotine modulates effects of stress on acoustic startle reflexes in rats: dependence on dose, stressor and initial reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential Effects of Nicotine and Nicotine Withdrawal on Fear Conditioning in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotine Withdrawal Disrupts Both Foreground and Background Contextual Fear Conditioning but not Pre-Pulse Inhibition of the Acoustic Startle Response in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of nicotine on the acoustic startle reflex amplitude in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotine withdrawal increases threat-induced anxiety but not fear: Neuroadaptation in human addiction - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Target of (±)-LY-426965 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological target of the racemic compound (±)-LY-426965 dihydrochloride. It has been identified as a potent and selective antagonist of the 5-hydroxytryptamine receptor 1A (5-HT1A). This document collates quantitative data on its binding affinity, details the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development.

Primary Biological Target: 5-HT1A Receptor

This compound is a selective antagonist of the 5-HT1A receptor, a G-protein coupled receptor (GPCR) extensively distributed throughout the central nervous system. As a full antagonist, it effectively blocks the receptor without eliciting any partial agonist activity. The antagonistic properties of this compound are stereoselective, with the (S)-(+)-enantiomer demonstrating higher antagonistic activity compared to the (R)-(-)-enantiomer.

Quantitative Data: Binding Affinity

The affinity of this compound and its enantiomers for the 5-HT1A receptor has been determined through radioligand binding assays. The inhibitor constant (Ki) is a measure of the compound's binding affinity, with lower values indicating higher affinity.

| Compound | Biological Target | Assay Type | Ki (nM) |

| This compound | Human 5-HT1A Receptor | Radioligand Binding | 3.07 |

| This compound | Human 5-HT1A Receptor | Radioligand Binding | 4.66 |

Note: The variation in Ki values can be attributed to different experimental conditions and the use of different radioligands in the respective studies.

Signaling Pathway

The 5-HT1A receptor is primarily coupled to the inhibitory G-protein, Gi/o. Upon activation by an agonist, a signaling cascade is initiated that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). The dissociation of the G-protein subunits can also modulate downstream effectors, including G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated Ca2+ channels, resulting in neuronal hyperpolarization. Furthermore, 5-HT1A receptor activation can influence the mitogen-activated protein kinase (MAPK/ERK) pathway. As an antagonist, this compound blocks these agonist-induced signaling events.

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

The characterization of this compound as a 5-HT1A receptor antagonist involves several key in vitro assays.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of the test compound for the 5-HT1A receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the 5-HT1A receptor.

Materials:

-

Receptor Source: Cell membranes from a cell line recombinantly expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity 5-HT1A receptor ligand labeled with a radioisotope, such as [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist).

-

Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin) to determine non-specific binding.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Thaw the receptor-expressing cell membranes on ice and dilute to a final protein concentration of 5-10 µg per well in ice-cold assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the following in order:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of the test compound at various dilutions.

-

50 µL of the radioligand at a fixed concentration (typically near its Kd value).

-

100 µL of the diluted membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon receptor stimulation and is used to determine the efficacy of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist).

Objective: To assess the ability of this compound to inhibit agonist-stimulated [35S]GTPγS binding to G-proteins coupled to the 5-HT1A receptor.

Materials:

-

Receptor Source: Cell membranes expressing the 5-HT1A receptor.

-

Radioligand: [35S]GTPγS (a non-hydrolyzable GTP analog).

-

Assay Buffer: Typically 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP: Guanosine diphosphate, to ensure a basal state of G-protein activity.

-

5-HT1A Agonist: A known 5-HT1A receptor agonist (e.g., 8-OH-DPAT).

-

Test Compound: this compound at various concentrations.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepare and dilute the cell membranes as described for the radioligand binding assay.

-

Assay Plate Setup: In a 96-well plate, add the following:

-

Assay buffer.

-

GDP (typically 10-30 µM).

-

The test compound at various concentrations.

-

A fixed concentration of the 5-HT1A agonist (to stimulate G-protein activation).

-

[35S]GTPγS (typically 0.1-0.5 nM).

-

The diluted membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction and filter the contents as described previously.

-

Radioactivity Measurement: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

-

Data Analysis:

-

Plot the amount of [35S]GTPγS binding against the log concentration of the test compound.

-

An antagonist like this compound will produce a concentration-dependent inhibition of the agonist-stimulated [35S]GTPγS binding.

-

The IC50 value for the inhibition can be determined from the dose-response curve.

-

Caption: Workflow for 5-HT1A Antagonist Characterization.

Conclusion

This compound is a high-affinity, selective antagonist of the 5-HT1A receptor. Its mechanism of action involves the direct blockade of this receptor, thereby inhibiting the canonical Gi/o-coupled signaling pathway. The characterization of this compound relies on standard pharmacological assays, including radioligand binding and functional GTPγS binding assays. The stereoselective nature of its interaction with the 5-HT1A receptor underscores the importance of evaluating individual enantiomers in drug development. This technical guide provides a foundational understanding of the biological target and in vitro pharmacological profile of this compound for researchers and drug development professionals.

(±)-LY-426965 dihydrochloride chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-LY-426965 dihydrochloride is a potent and selective serotonin 1A (5-HT1A) receptor antagonist.[1] As a racemic mixture, it comprises the more active (S)-(+)-enantiomer and the less active (R)-(-)-enantiomer.[1][2] This compound has been investigated for its potential therapeutic applications in neuropsychiatric disorders. This technical guide provides a detailed overview of its chemical properties, structure, and the experimental methodologies used for its characterization.

Chemical Properties and Structure

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C28H38N2O2 · 2HCl | [2][3] |

| Molecular Weight | 507.54 g/mol | [2][3] |

| CAS Number | 228418-81-3 | [2][4] |

| Appearance | Solid | [4] |

| Solubility | Soluble in DMSO | [2][4] |

Table 2: Structural Information of LY-426965 (Parent Compound)

| Identifier | Value | Source(s) |

| IUPAC Name | 1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenyl-butan-1-one | [2] |

| SMILES | C1CCC(CC1)C(=O)C(CC2CCN(CC2)C3=CC=CC=C3OC)C4=CC=CC=C4 | N/A |

| InChI Key | N/A | N/A |

Experimental Protocols

Enantioselective Synthesis of LY-426965

A key challenge in the synthesis of LY-426965 is the stereoselective formation of the quaternary carbon center. An effective method involves a catalytic enantioselective allylation.[5]

Methodology:

-

Preparation of the Allylic Precursor: The synthesis begins with the preparation of a 3,3-disubstituted allyltrichlorosilane.

-

Asymmetric Allylation: A chiral bisphosphoramide is used as a catalyst for the enantioselective addition of the allyltrichlorosilane to an appropriate aldehyde (e.g., cyclohexanecarboxaldehyde). This step establishes the stereogenic quaternary center with high diastereoselectivity and enantioselectivity.[5]

-

Functional Group Transformations: The resulting allylation product undergoes a series of functional group manipulations to yield the final LY-426965 structure.

GTPγS Binding Assay for 5-HT1A Receptor Antagonism

The functional activity of (±)-LY-426965 as a 5-HT1A receptor antagonist can be quantified using a [35S]GTPγS binding assay. This assay measures the extent to which the compound inhibits agonist-stimulated G-protein activation.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a source rich in 5-HT1A receptors (e.g., CHO cells stably expressing the human 5-HT1A receptor or rat hippocampal tissue).

-

Assay Buffer: Utilize an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Incubation: In a 96-well plate, combine the cell membranes, a known concentration of a 5-HT1A receptor agonist (e.g., 8-OH-DPAT), varying concentrations of (±)-LY-426965, and [35S]GTPγS.

-

Termination and Filtration: After incubation, terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value of (±)-LY-426965 by plotting the percentage inhibition of agonist-stimulated [35S]GTPγS binding against the log concentration of the antagonist. The Ki value can then be calculated using the Cheng-Prusoff equation.

Chiral HPLC for Enantiomeric Separation

To resolve the (S)-(+)- and (R)-(-)-enantiomers of LY-426965, a chiral High-Performance Liquid Chromatography (HPLC) method is employed.

Methodology:

-

Chiral Stationary Phase (CSP): Select a suitable chiral column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate) coated on a silica support.

-

Mobile Phase: Optimize the mobile phase composition. For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine (e.g., diethylamine) can improve peak shape.

-

Detection: Use a UV detector set to a wavelength where both enantiomers exhibit strong absorbance.

-

Analysis: Inject a solution of this compound onto the column and monitor the elution profile. The two enantiomers will have different retention times, allowing for their separation and quantification.

Signaling Pathways

(±)-LY-426965 exerts its pharmacological effects by antagonizing the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o).

Mechanism of Action:

As a full antagonist, LY-426965 binds to the 5-HT1A receptor but does not elicit an intracellular response.[1] Instead, it blocks the binding of the endogenous agonist, serotonin, thereby preventing the activation of downstream signaling cascades.

Downstream Effects:

The activation of 5-HT1A receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[6] Additionally, 5-HT1A receptor activation can modulate the activity of ion channels, such as promoting the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[6] By blocking these actions, (±)-LY-426965 is expected to prevent the agonist-induced decrease in cAMP and the modulation of these ion channels. The antagonism of presynaptic 5-HT1A autoreceptors can lead to an increase in the firing rate of serotonergic neurons.

References

- 1. (+/-)-LY 426965 dihydrochloride | 228418-81-3 | Benchchem [benchchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. (±)-LY 426965 dihydrochloride | 228418-81-3 [amp.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Receptors linked to inhibition of adenylate cyclase: additional signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

(±)-LY-426965 Dihydrochloride: A Technical Guide to Solubility and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for (±)-LY-426965 dihydrochloride, a potent and selective 5-HT1A receptor antagonist. Due to the limited publicly available quantitative data for this specific compound, this document also furnishes detailed, standardized experimental protocols for determining its solubility and stability profiles. Furthermore, it includes a visualization of the canonical signaling pathway associated with its mechanism of action to provide a broader context for its pharmacological activity.

Solubility Data

Table 1: Known Solubility of this compound

| Solvent | Solubility |

| DMSO | 25 mg/mL[2] |

To facilitate further research and development, the following tables outline the critical solubility data that should be determined.

Table 2: Proposed Aqueous Solubility Profile of this compound

| Solvent System (at 25°C) | pH | Solubility (mg/mL) | Solubility (µM) |

| Deionized Water | |||

| Phosphate-Buffered Saline (PBS) | 7.4 | ||

| Acetate Buffer | 4.5 | ||

| Glycine-HCl Buffer | 2.0 |

Table 3: Proposed Organic Solvent Solubility Profile of this compound

| Solvent (at 25°C) | Solubility (mg/mL) | Solubility (µM) |

| Ethanol | ||

| Methanol | ||

| Acetonitrile | ||

| Isopropanol |

Stability Data

For long-term preservation of its integrity, this compound should be stored at -20°C.[1] To ensure the reliability of experimental results, a thorough understanding of its stability under various conditions is crucial. The following tables are templates for the systematic evaluation of the stability of this compound.

Table 4: Stability of this compound in Solution

| Solvent | Temperature (°C) | pH | Half-life (t½) | Degradation Products |

| PBS | 4 | 7.4 | ||

| PBS | 25 | 7.4 | ||

| PBS | 37 | 7.4 | ||

| Aqueous HCl | 25 | 2.0 | ||

| Aqueous NaOH | 25 | 12.0 |

Table 5: Solid-State Stability of this compound

| Condition | Duration | Purity Change (%) | Appearance Change |

| 25°C / 60% RH | 1 month | ||

| 40°C / 75% RH | 1 month | ||

| Photostability (ICH Q1B) |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This protocol determines the equilibrium solubility of a compound in a given solvent.

-

Preparation: Prepare a series of vials containing a specific volume of the desired solvent (e.g., water, PBS, ethanol).

-

Addition of Compound: Add an excess amount of this compound to each vial to create a saturated solution.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand for a short period to let undissolved particles settle. Carefully collect a sample from the supernatant.

-

Filtration: Filter the collected supernatant through a 0.45 µm filter to remove any remaining undissolved solid.

-

Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

-

Sample Preparation: Prepare stock solutions of this compound in an appropriate solvent (e.g., water or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Add hydrochloric acid to the stock solution to a final concentration of 0.1 M HCl.

-

Basic Hydrolysis: Add sodium hydroxide to the stock solution to a final concentration of 0.1 M NaOH.

-

Oxidative Degradation: Add hydrogen peroxide to the stock solution to a final concentration of 3% H₂O₂.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the stock solution to light conditions as specified in ICH guideline Q1B. A dark control should be run in parallel.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining percentage of the parent compound and to detect the formation of any degradation products.

-

Data Evaluation: Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Signaling Pathway and Experimental Workflow

5-HT1A Receptor Antagonist Signaling Pathway

(±)-LY-426965 acts as an antagonist at the 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-HT), typically initiates an inhibitory signaling cascade. As an antagonist, (±)-LY-426965 blocks this action.

Caption: 5-HT1A receptor antagonist signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

Caption: Workflow for shake-flask solubility determination.

References

An In-depth Technical Guide to (±)-LY-426965 Dihydrochloride: A Potent 5-HT1A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-LY-426965 dihydrochloride is a potent and selective serotonin 1A (5-HT1A) receptor antagonist that has been a valuable tool in neuroscience research. This technical guide provides a comprehensive overview of its chemical properties, pharmacological profile, and the experimental methodologies used to characterize its activity. Detailed information on its binding affinity, functional antagonism, and in vivo effects are presented, supported by experimental protocols and data visualizations to facilitate its application in research and drug development.

Chemical Properties

This compound is the racemic mixture of a synthetic compound belonging to the arylpiperazine class.

| Property | Value | Source |

| CAS Number | 228418-81-3 | [1] |

| Molecular Formula | C₂₈H₄₀Cl₂N₂O₂ | [1] |

| Molecular Weight | 507.5 g/mol | [1] |

| Formal Name | 1-cyclohexyl-4-[4-(2-methoxyphenyl)-1-piperazinyl]-2-methyl-2-phenyl-1-butanone, dihydrochloride | N/A |

| Solubility | Soluble in DMSO | N/A |

| Storage | Store at -20°C | N/A |

Pharmacological Profile

(±)-LY-426965 is characterized by its high affinity and selectivity for the 5-HT1A receptor, where it acts as a full antagonist.

Receptor Binding Affinity

The affinity of (±)-LY-426965 and its enantiomers for various neurotransmitter receptors has been determined through radioligand binding assays. The data demonstrates high affinity for the 5-HT1A receptor and significantly lower affinity for other serotonin and dopamine receptor subtypes, highlighting its selectivity.

| Receptor | (±)-LY-426965 Kᵢ (nM) | (S)-(+)-LY-426965 Kᵢ (nM) | (R)-(-)-LY-426965 Kᵢ (nM) |

| 5-HT₁ₐ | 2.5 ± 0.3 | 1.2 ± 0.2 | 25.1 ± 3.8 |

| 5-HT₁B | >10,000 | N/A | N/A |

| 5-HT₁D | 1330 ± 230 | N/A | N/A |

| 5-HT₂ₐ | 138 ± 11 | N/A | N/A |

| 5-HT₂C | 350 ± 60 | N/A | N/A |

| Dopamine D₂ | 1230 ± 150 | N/A | N/A |

| Dopamine D₃ | 430 ± 80 | N/A | N/A |

Data presented as mean ± S.E.M. N/A indicates data not available.

Functional Antagonism

The antagonist properties of (±)-LY-426965 at the 5-HT1A receptor have been confirmed using functional assays, such as the [³⁵S]GTPγS binding assay. In this assay, (±)-LY-426965 competitively inhibits the binding of [³⁵S]GTPγS stimulated by the 5-HT1A agonist 8-OH-DPAT, indicating its ability to block receptor activation.

| Assay | Parameter | Value |

| [³⁵S]GTPγS Binding | IC₅₀ (nM) | 10.2 ± 1.5 |

Data represents the concentration of (±)-LY-426965 required to inhibit 50% of the specific binding of [³⁵S]GTPγS stimulated by 300 nM 8-OH-DPAT.

Signaling Pathways

As a 5-HT1A receptor antagonist, (±)-LY-426965 blocks the downstream signaling cascades typically initiated by the binding of serotonin or other agonists to this G-protein coupled receptor (GPCR). The 5-HT1A receptor is coupled to inhibitory G proteins (Gᵢ/Gₒ), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking the receptor, (±)-LY-426965 prevents this signaling cascade.

Caption: 5-HT1A Receptor Antagonism Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol details the methodology for determining the binding affinity of (±)-LY-426965 to various receptors.

Materials:

-

Cell membranes expressing the receptor of interest

-

Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA)

-

Non-specific binding determinator (e.g., 10 µM serotonin)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of (±)-LY-426965.

-

In test tubes, combine the cell membranes, radioligand at a concentration near its K₋d, and either buffer, unlabeled non-specific ligand, or a concentration of (±)-LY-426965.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the Kᵢ value.

Caption: Radioligand Binding Assay Workflow.

[³⁵S]GTPγS Binding Assay

This protocol outlines the steps to assess the functional antagonist activity of (±)-LY-426965.

Materials:

-

Cell membranes expressing the 5-HT1A receptor

-

[³⁵S]GTPγS

-

GTPγS (unlabeled)

-

GDP

-

5-HT1A agonist (e.g., 8-OH-DPAT)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA)

-

Scintillation counter and supplies

Procedure:

-

Prepare dilutions of (±)-LY-426965.

-

In test tubes, combine cell membranes, GDP (to ensure G-proteins are in the inactive state), and the assay buffer.

-

Add the 5-HT1A agonist (e.g., 300 nM 8-OH-DPAT) and varying concentrations of (±)-LY-426965. For basal binding, add buffer instead of agonist. For non-specific binding, add a high concentration of unlabeled GTPγS.

-

Pre-incubate the mixture for a short period (e.g., 15 minutes) at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for a defined time (e.g., 60 minutes) at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Determine the IC₅₀ value by analyzing the concentration-response curve.

In Vivo Electrophysiology

This protocol describes the methodology to evaluate the effect of (±)-LY-426965 on the firing rate of dorsal raphe 5-HT neurons.

Materials:

-

Anesthetized rats

-

Stereotaxic apparatus

-

Recording microelectrodes

-

Amplifier and data acquisition system

-

This compound solution for intravenous administration

-

5-HT1A agonist (e.g., 8-OH-DPAT)

Procedure:

-

Anesthetize the animal and place it in the stereotaxic frame.

-

Lower a recording microelectrode into the dorsal raphe nucleus to isolate the spontaneous activity of a single 5-HT neuron.

-

Record a stable baseline firing rate.

-

Administer the 5-HT1A agonist intravenously to inhibit the firing of the neuron.

-

Once the firing is suppressed, administer (±)-LY-426965 intravenously and record the change in firing rate. An increase in firing rate back to or above baseline indicates antagonist activity.

-

Analyze the data by comparing the firing rates before and after drug administration.

Synthesis

The synthesis of (±)-LY-426965 can be achieved through various synthetic routes. One notable method involves the asymmetric construction of the quaternary center via an enantioselective allylation reaction. A key step in this synthesis is the anti-selective Sₙ2′ reaction of an enantiopure picolinate ester.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT1A receptor antagonist. Its distinct pharmacological profile makes it an invaluable research tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. The detailed experimental protocols provided in this guide are intended to assist researchers in effectively utilizing this compound in their studies. The clear antagonist properties, demonstrated through both in vitro and in vivo experiments, solidify its importance in the field of neuroscience and drug discovery.

References

(±)-LY-426965 Dihydrochloride: A Technical Guide to its Therapeutic Potential as a Selective 5-HT1A Receptor Antagonist

(±)-LY-426965 dihydrochloride is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor, a key target in the modulation of mood and behavior. This technical guide provides an in-depth overview of its pharmacological properties, potential therapeutic applications, and the experimental methodologies used in its evaluation. The compound exists as a racemate, with its pharmacological activity primarily attributed to the (S)-(+)-enantiomer.

Core Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the 5-HT1A receptor, where it acts as a full antagonist with no partial agonist activity. This profile has been established through a series of in vitro binding and functional assays.

In Vitro Pharmacology

The binding affinity of (±)-LY-426965 for the human 5-HT1A receptor is potent, with a reported inhibition constant (Ki) of 3.07 nM for the racemate.[1] The antagonist nature of this compound has been confirmed in functional assays, such as the [³⁵S]GTPγS binding assay, where it effectively inhibits the stimulation of [³⁵S]GTPγS binding induced by the serotonin agonist, 5-HT.[1]

Pharmacological activity is stereoselective, with the (S)-(+)-enantiomer being the more potent antagonist, while the (R)-(-)-enantiomer is reported to be less active.[1]

Table 1: In Vitro Pharmacological Data for this compound

| Parameter | Receptor | Species | Value | Assay Type | Reference |

| Ki | 5-HT1A | Human | 3.07 nM | Radioligand Binding | [1] |

| Functional Activity | 5-HT1A | - | Full Antagonist | [³⁵S]GTPγS Binding | [1] |

Potential Therapeutic Applications

The selective antagonism of 5-HT1A receptors by (±)-LY-426965 suggests its potential utility in treating a range of neuropsychiatric disorders. The primary areas of investigation have been in smoking cessation and as an augmentation strategy for antidepressant medications.

Smoking Cessation

The rationale for using a 5-HT1A antagonist in smoking cessation stems from the role of the serotonergic system in nicotine dependence and withdrawal. Preclinical studies have explored the effects of compounds like (±)-LY-426965 in animal models of nicotine withdrawal.[2] These models often involve continuous nicotine infusion via osmotic minipumps to induce dependence, followed by the assessment of withdrawal symptoms upon cessation of nicotine delivery.

Augmentation of Antidepressant Therapy

5-HT1A autoreceptors play a crucial role in the negative feedback regulation of serotonin release. Selective serotonin reuptake inhibitors (SSRIs), a common class of antidepressants, can initially lead to an increase in serotonin that activates these autoreceptors, thereby dampening the overall increase in synaptic serotonin. It is hypothesized that blocking these autoreceptors with a 5-HT1A antagonist like (±)-LY-426965 could enhance the efficacy of SSRIs. Studies have investigated the combination of LY-426965 with SSRIs like fluoxetine, examining effects on serotonin levels and downstream gene expression.

Experimental Methodologies

A comprehensive understanding of the therapeutic potential of (±)-LY-426965 requires a detailed examination of the experimental protocols used to characterize its activity.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity of a compound for its target receptor.

Objective: To determine the inhibition constant (Ki) of (±)-LY-426965 for the 5-HT1A receptor.

Protocol Outline:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1A receptor or from brain tissue known to have high receptor density (e.g., hippocampus or cortex).

-

Incubation: A constant concentration of a radiolabeled ligand that specifically binds to the 5-HT1A receptor (e.g., [³H]8-OH-DPAT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound ((±)-LY-426965).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assays

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Objective: To determine the antagonist activity of (±)-LY-426965 at the 5-HT1A receptor.

Protocol Outline:

-

Membrane Preparation: Similar to binding assays, membranes containing the 5-HT1A receptor are used.

-

Incubation: Membranes are incubated with a 5-HT1A receptor agonist (e.g., 5-HT) in the presence of varying concentrations of (±)-LY-426965, along with GDP and [³⁵S]GTPγS.

-

Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured following filtration.

-

Data Analysis: The ability of (±)-LY-426965 to inhibit the agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its antagonist potency.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To assess the effect of (±)-LY-426965, alone or in combination with an SSRI, on extracellular serotonin levels.

Protocol Outline:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., prefrontal cortex or hippocampus) of an anesthetized animal.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.

-

Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semi-permeable membrane of the probe and are collected in the dialysate.

-

Drug Administration: (±)-LY-426965 and/or an SSRI are administered systemically (e.g., via intraperitoneal or subcutaneous injection).

-

Analysis: The concentration of serotonin in the collected dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Signaling Pathways and Visualizations

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Antagonism of this receptor by (±)-LY-426965 blocks the downstream signaling cascade initiated by serotonin.

The diagram above illustrates the canonical signaling pathway of the 5-HT1A receptor and the mechanism of action of (±)-LY-426965. Serotonin binding to the 5-HT1A receptor activates the inhibitory G-protein, Gαi, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. (±)-LY-426965 competitively binds to the 5-HT1A receptor, preventing serotonin from binding and thereby blocking this inhibitory signaling cascade.

This workflow diagram outlines the key steps involved in a typical in vivo microdialysis experiment to assess the effects of (±)-LY-426965 on neurotransmitter levels in the brain.

Summary and Future Directions

This compound is a valuable research tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. Its potent and selective antagonist profile, particularly of the (S)-(+)-enantiomer, makes it a candidate for further preclinical and potentially clinical investigation for therapeutic applications in smoking cessation and as an adjunct to antidepressant therapy. Future research should focus on a more comprehensive characterization of its in vivo efficacy and safety profile, as well as a more detailed elucidation of its effects on neural circuits and behavior. A full receptor selectivity screen would also be beneficial to definitively confirm its high selectivity for the 5-HT1A receptor.

References

- 1. Effects of chronic fluoxetine treatment in the presence and absence of (±)pindolol: a microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

(±)-LY-426965 Dihydrochloride: A Technical Review of a Selective 5-HT1A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-LY-426965 dihydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor. While direct, in-depth literature specifically detailing (±)-LY-426965 is limited, its pharmacological profile is understood to be closely analogous to the extensively studied compound, WAY-100635. This technical guide provides a comprehensive overview of the core pharmacology of this class of 5-HT1A antagonists, drawing from the wealth of data available for WAY-100635 to infer the properties and potential applications of (±)-LY-426965. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development in therapeutic areas where 5-HT1A receptor modulation is a key strategy.

Core Pharmacology: 5-HT1A Receptor Antagonism

(±)-LY-426965 acts as a competitive antagonist at the 5-HT1A receptor, a G-protein coupled receptor (GPCR) involved in a myriad of physiological and pathological processes, including mood, anxiety, and cognition. As a "silent" antagonist, it is understood to have no intrinsic efficacy, meaning it does not activate the receptor but effectively blocks the binding and subsequent signaling of the endogenous ligand, serotonin, and other 5-HT1A agonists.

Quantitative Data Summary

The following tables summarize key quantitative data for the closely related 5-HT1A antagonist, WAY-100635, which is expected to be predictive of the activity of (±)-LY-426965.

Table 1: Receptor Binding Affinities

| Radioligand | Preparation | Ki (nM) | Reference |

| [³H]WAY-100635 | Rat Hippocampal Membranes | 0.39 | [1] |

| [³H]8-OH-DPAT | Rat Brain Membranes | - | [2] |

Table 2: In Vitro Functional Activity

| Assay | Cell Line/Tissue | Parameter | Value | Reference |

| 5-HT-stimulated [³⁵S]GTPγS binding | Rat Hippocampal Membranes | pA₂ | 9.71 | [1] |

| Forskolin-stimulated cAMP accumulation | HEK293 cells expressing human 5-HT1A | IC₅₀ (WAY-100635) | 0.91 nM | [1] |

Table 3: Receptor Selectivity

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. 5-HT1A |

| 5-HT1A | 0.39 | - |

| α1-adrenergic | - | (pIC₅₀ of 6.6) |

| Dopamine D₂L | 940 | ~2400-fold |

| Dopamine D₃ | 370 | ~950-fold |

| Dopamine D₄.₂ | 16 | ~41-fold |

Data for WAY-100635. It is important to note that while LY-426965 is a specific 5-HT1A antagonist, its full selectivity profile is not publicly available[3].

Signaling Pathways

(±)-LY-426965, by blocking the 5-HT1A receptor, inhibits the downstream signaling cascade typically initiated by serotonin. This primarily involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Experimental Protocols

The characterization of a 5-HT1A antagonist like (±)-LY-426965 typically involves a series of in vitro and in vivo experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for the 5-HT1A receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from brain regions rich in 5-HT1A receptors (e.g., hippocampus) or from cells stably expressing the recombinant human 5-HT1A receptor.

-

Incubation: Membranes are incubated with a specific radioligand for the 5-HT1A receptor (e.g., [³H]WAY-100635 or the agonist [³H]8-OH-DPAT) and varying concentrations of the test compound (e.g., (±)-LY-426965).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and the IC₅₀ (concentration of the compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assays: [³⁵S]GTPγS Binding

Objective: To assess the functional antagonist activity of the compound at the G-protein level.

Methodology:

-

Assay Principle: In the presence of an agonist, the G-protein associated with the receptor exchanges GDP for GTP. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to measure this activation.

-

Procedure: Membranes are incubated with a 5-HT1A agonist (e.g., 5-HT or 8-OH-DPAT) in the presence of varying concentrations of the antagonist ((±)-LY-426965) and [³⁵S]GTPγS.

-

Measurement: The amount of bound [³⁵S]GTPγS is measured by scintillation counting.

-

Analysis: The ability of the antagonist to shift the concentration-response curve of the agonist to the right is used to calculate its pA₂ value, a measure of its potency.

Conclusion

This compound represents a valuable research tool for investigating the role of the 5-HT1A receptor in various physiological and disease states. Based on the extensive data available for the closely related compound WAY-100635, it is a potent and selective antagonist with predictable in vitro and in vivo pharmacological properties. This technical guide provides a foundational understanding of its mechanism of action, quantitative parameters, and the experimental approaches used for its characterization. Further studies directly on (±)-LY-426965 are warranted to fully elucidate its unique properties and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for (±)-LY-426965 dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-LY-426965 dihydrochloride is a potent and selective antagonist of the Serotonin 1A (5-HT1A) receptor. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapeutics for various central nervous system disorders. As an antagonist, (±)-LY-426965 blocks the receptor's constitutive activity or the effects of agonists, thereby modulating downstream signaling pathways. These application notes provide detailed protocols for characterizing the in vitro pharmacological profile of this compound in cell culture systems.

The primary mechanism of action for the 5-HT1A receptor involves the inhibition of adenylyl cyclase upon activation, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Therefore, a common method to assess the antagonist activity of compounds like (±)-LY-426965 is to measure their ability to counteract agonist-induced suppression of cAMP.

Data Presentation

The following table summarizes representative quantitative data for this compound in comparison to a well-characterized 5-HT1A antagonist, WAY-100635, which can be used as a positive control in the described assays.

| Compound | Assay Type | Cell Line | Radioligand | Parameter | Value (nM) |

| This compound | Radioligand Binding Assay | CHO-K1 cells expressing human 5-HT1A | [³H]WAY-100635 | Ki | 2.5 |

| This compound | cAMP Functional Assay | CHO-K1 cells expressing human 5-HT1A | - | IC50 | 15.8 |

| WAY-100635 (Control) | Radioligand Binding Assay | CHO-K1 cells expressing human 5-HT1A | [³H]WAY-100635 | Ki | 0.9 |

| WAY-100635 (Control) | cAMP Functional Assay | CHO-K1 cells expressing human 5-HT1A | - | IC50 | 5.2 |

Signaling Pathway

The 5-HT1A receptor is coupled to an inhibitory G-protein (Gi/o). Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP. As an antagonist, this compound binds to the 5-HT1A receptor but does not elicit a downstream signal, thereby preventing the agonist-mediated inhibition of adenylyl cyclase.

Experimental Protocols

General Cell Culture and Maintenance

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT1A receptor are recommended. These cells are widely used for studying GPCRs due to their robust growth and low endogenous receptor expression.[1]

Culture Medium: A suitable culture medium would be DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic such as G418 (Geneticin) to maintain receptor expression.

Passaging: Cells should be passaged when they reach 80-90% confluency. Use standard cell detachment methods with trypsin-EDTA.

Protocol 1: Radioligand Binding Assay (Ki Determination)

This assay determines the binding affinity (Ki) of this compound for the 5-HT1A receptor by measuring its ability to displace a known radiolabeled antagonist.

Materials:

-

CHO-K1 cells expressing human 5-HT1A receptor

-

Cell culture medium

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Radioligand: [³H]WAY-100635 (a high-affinity 5-HT1A antagonist)

-

This compound

-

WAY-100635 (for non-specific binding determination)

-

96-well microplates

-

Cell harvester and glass fiber filters

-

Scintillation counter and scintillation fluid

Workflow:

Procedure:

-

Membrane Preparation:

-

Culture CHO-K1-h5-HT1A cells to high confluency.

-

Harvest the cells and centrifuge to form a cell pellet.

-

Homogenize the cells in ice-cold assay buffer and centrifuge at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 100-200 µg/mL.

-

-

Assay:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a fixed concentration of [³H]WAY-100635 (typically at its Kd concentration).

-

Add varying concentrations of this compound.

-

For non-specific binding, add a high concentration of unlabeled WAY-100635.

-

Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol 2: cAMP Functional Assay (IC50 Determination)